(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one
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Description
(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H15ClO4S and its molecular weight is 410.87. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Crystallography
Research on compounds with similar molecular structures to (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one, such as benzofurans and thiophene derivatives, has shown significant interest in their crystallography and molecular structure. Studies on these compounds, like the one by Choi et al. (2010), have detailed the orientation and interactions within the crystal lattice, such as the position of the methylsulfinyl substituent and the dihedral angles indicating the rotation out of the plane by the chlorophenyl ring, highlighting the intricate details of molecular arrangements and potential for intermolecular interactions within the crystal structure (Choi, Seo, Son, & Lee, 2010).
Synthetic Routes and Chemical Properties
The chemical synthesis and properties of structurally related compounds provide insight into potential applications of the title compound in materials science and organic synthesis. For instance, the work on alpha-nitro ketone as an electrophile and nucleophile in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and tetrahydrofuran demonstrates innovative approaches to creating compounds with specific configurations and reactivities, which could be applied to designing new materials or chemical probes (Zhang, Tomizawa, & Casida, 2004).
Porosity and Frameworks
The creation and study of porous materials, like the 8-fold polycatenated hydrogen-bonded framework described by Zentner et al. (2015), underscore the significance of such compounds in developing materials with high surface area, stability, and specific gas adsorption capabilities. These properties are crucial for applications in gas storage, separation technologies, and catalysis (Zentner, Lai, Greenfield, Wiscons, Zeller, Campana, Talu, FitzGerald, & Rowsell, 2015).
Photoluminescent Properties
The study of stereoisomers of thiophene-polyparaphenylenevinylene derivative by Lapkowski et al. (2006) offers an exploration into the photoluminescent properties and electrochemical behaviors of compounds, which could have implications for developing optoelectronic devices or materials with specific light-emitting properties (Lapkowski, Waskiewicz, Gabanski, Zak, & Suwiński, 2006).
Coordination Polymers and Photocatalysis
Research on coordination polymers, like those based on 3,6-bis(imidazol-1-yl)carbazole and carboxylate ligands, demonstrates their structural diversity and potential applications in photocatalysis. These materials' ability to degrade pollutants and their luminescent properties make them promising for environmental remediation and as sensors for detecting hazardous substances (Cheng, Tang, Shen, Xia, Yin, Zhu, Tang, Ma, & Yuan, 2015).
Properties
IUPAC Name |
(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO4S/c1-13-8-9-28-21(13)11-20-22(25)17-7-6-16(10-19(17)27-20)26-12-18(24)14-2-4-15(23)5-3-14/h2-11H,12H2,1H3/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXYSKQVRAQKJA-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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